Cas no 1938096-12-8 (2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid)

2-[(2-Aminoethyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The compound's bifunctional structure, incorporating both an aminoethyl and a carboxylate group, facilitates versatile coupling reactions, making it valuable for constructing complex peptide architectures. Its stability under acidic conditions allows for orthogonal protection strategies in solid-phase synthesis. This reagent is particularly useful in medicinal chemistry and bioconjugation, where controlled functionalization is critical. High purity and well-defined reactivity enhance its utility in automated and manual peptide assembly workflows.
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid structure
1938096-12-8 structure
Product name:2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
CAS No:1938096-12-8
MF:C19H20N2O4
Molecular Weight:340.373105049133
CID:6147872
PubChem ID:21480563

2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid 化学的及び物理的性質

名前と識別子

    • 1938096-12-8
    • SCHEMBL4379819
    • EN300-6487733
    • 2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
    • インチ: 1S/C19H20N2O4/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,20H2,(H,22,23)
    • InChIKey: GAWVSAPZAVGSPU-UHFFFAOYSA-N
    • SMILES: O(C(N(CC(=O)O)CCN)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 340.14230712g/mol
  • 同位素质量: 340.14230712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 462
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.9Ų
  • XLogP3: -0.4

2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6487733-0.05g
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
1938096-12-8 95.0%
0.05g
$1020.0 2025-03-15
Enamine
EN300-6487733-2.5g
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
1938096-12-8 95.0%
2.5g
$2379.0 2025-03-15
Enamine
EN300-6487733-5.0g
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
1938096-12-8 95.0%
5.0g
$3520.0 2025-03-15
Enamine
EN300-6487733-0.25g
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
1938096-12-8 95.0%
0.25g
$1117.0 2025-03-15
Enamine
EN300-6487733-0.5g
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
1938096-12-8 95.0%
0.5g
$1165.0 2025-03-15
Enamine
EN300-6487733-0.1g
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
1938096-12-8 95.0%
0.1g
$1068.0 2025-03-15
Enamine
EN300-6487733-1.0g
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
1938096-12-8 95.0%
1.0g
$1214.0 2025-03-15
Enamine
EN300-6487733-10.0g
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
1938096-12-8 95.0%
10.0g
$5221.0 2025-03-15

2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid 関連文献

2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acidに関する追加情報

Introduction to 2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid (CAS No. 1938096-12-8)

2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid, also known as Fmoc-β-alanine, is a versatile and widely used reagent in the field of organic synthesis, particularly in the preparation of peptides and peptidomimetics. This compound, with the CAS number 1938096-12-8, plays a crucial role in the protection and deprotection of amino groups during peptide synthesis, offering high selectivity and stability under various reaction conditions.

The chemical structure of Fmoc-β-alanine consists of a β-alanine backbone with an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group. The Fmoc protecting group is known for its ease of removal under mild basic conditions, making it an ideal choice for solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The β-alanine moiety, on the other hand, provides flexibility and conformational diversity, which are essential for designing bioactive peptides and peptidomimetics.

Recent advancements in the field of medicinal chemistry have highlighted the importance of Fmoc-β-alanine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of Fmoc-β-alanine in the synthesis of a series of cyclic peptides with potent anti-cancer activity. The researchers utilized the unique properties of Fmoc-β-alanine to introduce conformational constraints that enhanced the binding affinity and selectivity of the peptides towards their target proteins.

In another notable application, a research team from the University of California, San Francisco, reported the use of Fmoc-β-alanine in the development of peptidomimetic inhibitors for protease enzymes. These inhibitors showed significant promise in treating viral infections by effectively blocking the proteolytic cleavage required for viral replication. The study, published in Nature Communications (2023), emphasized the role of Fmoc-β-alanine in enhancing the stability and bioavailability of the inhibitors, making them suitable for in vivo applications.

The versatility of Fmoc-β-alanine extends beyond its use in peptide synthesis. It has also found applications in materials science and nanotechnology. A recent study published in Advanced Materials (2023) explored the use of Fmoc-β-alanine as a building block for self-assembling nanostructures. The researchers demonstrated that by carefully controlling the concentration and reaction conditions, they could form well-defined nanostructures with tunable properties. These nanostructures have potential applications in drug delivery systems, where they can be used to encapsulate and release therapeutic agents in a controlled manner.

In addition to its synthetic utility, Fmoc-β-alanine has been studied for its biological properties. A study published in Bioorganic & Medicinal Chemistry Letters (2023) investigated the effects of Fmoc-β-alanine on cell viability and proliferation. The results showed that at low concentrations, Fmoc-β-alanine had minimal cytotoxic effects on various cell lines, making it a safe reagent for use in biological assays. However, at higher concentrations, it exhibited selective cytotoxicity towards cancer cells, suggesting its potential as a lead compound for developing anti-cancer drugs.

The safety profile of Fmoc-β-alanine is another important aspect that has been extensively studied. A comprehensive review published in Chemical Reviews (2023) summarized the toxicological data available for this compound. The review concluded that Fmoc-β-alanine strong> is generally considered safe for use in laboratory settings when proper handling and storage procedures are followed. However, it is important to note that like any chemical reagent, appropriate personal protective equipment (PPE) should be used to minimize exposure risks.

In conclusion, 2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid (Fmoc-β-alanine), with CAS number 1938096-12-8, is a valuable reagent with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and biological research. Its unique chemical properties make it an indispensable tool for scientists working on peptide synthesis and related fields. As research continues to advance, it is likely that new applications and insights into the potential uses of this compound will emerge, further solidifying its importance in modern scientific endeavors.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm